molecular formula C8H11NO2 B13985899 2-(1-Oxidopyridin-1-ium-3-yl)propan-2-ol CAS No. 55267-73-7

2-(1-Oxidopyridin-1-ium-3-yl)propan-2-ol

Cat. No.: B13985899
CAS No.: 55267-73-7
M. Wt: 153.18 g/mol
InChI Key: PADZTTLQMKGXDC-UHFFFAOYSA-N
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Description

2-(1-Oxidopyridin-1-ium-3-yl)propan-2-ol is a chemical compound with the molecular formula C8H11NO2 and a molecular weight of 153.17844 g/mol . This compound is characterized by the presence of a pyridine ring with an oxidized nitrogen atom, making it a pyridinium derivative. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Oxidopyridin-1-ium-3-yl)propan-2-ol typically involves the oxidation of pyridine derivatives. One common method is the oxidation of 2-(pyridin-2-yl)propan-2-ol using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions . The reaction is usually carried out in an aqueous or organic solvent at a specific temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

2-(1-Oxidopyridin-1-ium-3-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: It can be reduced back to its non-oxidized form using reducing agents.

    Substitution: The pyridinium ring allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Water, ethanol, acetone.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of more oxidized pyridinium derivatives, while reduction can revert the compound to its non-oxidized form .

Scientific Research Applications

2-(1-Oxidopyridin-1-ium-3-yl)propan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Oxidopyridin-1-ium-3-yl)propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The oxidized nitrogen atom in the pyridinium ring plays a crucial role in its reactivity and binding affinity. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Pyridin-2-yl)propan-1-ol
  • 2-(Pyridin-2-yl)propan-2-ol
  • Bis(2-oxidopyridin-1-ium-3-carboxylato)

Uniqueness

2-(1-Oxidopyridin-1-ium-3-yl)propan-2-ol is unique due to its specific structural features, including the oxidized nitrogen atom in the pyridinium ring. This structural characteristic imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

CAS No.

55267-73-7

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

2-(1-oxidopyridin-1-ium-3-yl)propan-2-ol

InChI

InChI=1S/C8H11NO2/c1-8(2,10)7-4-3-5-9(11)6-7/h3-6,10H,1-2H3

InChI Key

PADZTTLQMKGXDC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C[N+](=CC=C1)[O-])O

Origin of Product

United States

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